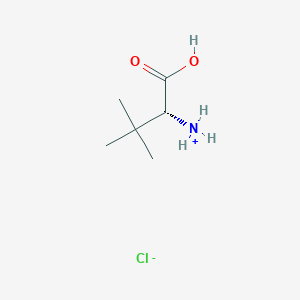

(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride

説明

®-2-Amino-3,3-dimethylbutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its unique structural properties, which include a tertiary butyl group attached to the alpha carbon. This compound is often used in various chemical and biological research applications due to its distinct characteristics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-Amino-3,3-dimethylbutanoic acid.

Hydrochloride Formation: The free amino acid is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled pH conditions to ensure complete conversion to the hydrochloride form.

Industrial Production Methods

Industrial production of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

化学反応の分析

Types of Reactions

®-2-Amino-3,3-dimethylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

科学的研究の応用

Chemical Synthesis

Chiral Building Block

(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride is primarily utilized as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for creating complex organic molecules. It facilitates asymmetric synthesis, which is essential in producing pharmaceuticals with specific biological activity.

Synthesis Methods

The compound can be synthesized using various methods such as asymmetric hydrogenation and enzymatic resolution, which ensure high enantiomeric purity. For example, chiral catalysts like rhodium or ruthenium are often employed in the synthesis process.

Biological Research

Model Compound for Enzyme Studies

In biological research, (R)-2-amino-3,3-dimethylbutanoic acid serves as a model compound to study enzyme-substrate interactions. Its structural properties allow researchers to investigate how enzymes recognize and interact with substrates, contributing to a deeper understanding of metabolic pathways.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective effects. For instance, treatment with (R)-2-amino-3,3-dimethylbutanoic acid has been associated with reduced oxidative stress and improved cell viability in models of neurodegenerative diseases such as Alzheimer's.

Medical Applications

Therapeutic Potential

The compound is being investigated for its potential therapeutic effects related to neurotransmitter modulation. Research suggests that it may influence neurotransmitter activity, making it a candidate for further studies in treating neurological disorders.

Antibacterial Activity

Studies have demonstrated the antibacterial properties of (R)-2-amino-3,3-dimethylbutanoic acid and its derivatives. A notable study reported minimum inhibitory concentrations (MIC) as low as 0.875 µg/mL against certain bacterial strains like E. coli and S. aureus.

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| (R)-2-amino-3-methylbutanoic acid complex | 0.875 | E. coli, S. aureus |

| Standard (Streptomycin) | 1.0 | E. coli, S. aureus |

Industrial Applications

Pharmaceuticals and Agrochemicals

In the industrial sector, (R)-2-amino-3,3-dimethylbutanoic acid is utilized in the production of pharmaceuticals and agrochemicals. Its role as a precursor in synthesizing various compounds highlights its importance in drug development and agricultural applications.

Neuroprotection in Cell Cultures

A study by Kim et al. demonstrated that cells treated with (R)-2-amino-3,3-dimethylbutanoic acid showed enhanced survival rates when exposed to neurotoxic agents compared to untreated controls.

Antibacterial Efficacy

In comparative studies involving metal complexes of (R)-2-amino-3-methylbutanoic acid, specific complexes exhibited superior antibacterial activity compared to traditional antibiotics.

作用機序

The mechanism of action of ®-2-Amino-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tertiary butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

類似化合物との比較

Similar Compounds

(S)-2-Amino-3,3-dimethylbutanoic acid hydrochloride: The enantiomer of the compound, with similar but distinct properties.

2-Amino-3-methylbutanoic acid hydrochloride: A structurally related compound with a different substitution pattern.

2-Amino-2-methylbutanoic acid hydrochloride: Another similar compound with variations in the alkyl group attached to the alpha carbon.

Uniqueness

®-2-Amino-3,3-dimethylbutanoic acid hydrochloride is unique due to its chiral nature and the presence of a bulky tertiary butyl group. These features contribute to its distinct reactivity and interactions in chemical and biological systems.

生物活性

(R)-2-Amino-3,3-dimethylbutanoic acid hydrochloride, commonly referred to as (R)-DMBA-HCl, is a chiral amino acid derivative with significant implications in biochemical research and pharmaceutical applications. This compound is notable for its unique biological activity, particularly in the context of enzyme interactions and potential therapeutic uses.

Chemical Structure and Properties

(R)-DMBA-HCl has the molecular formula . Its chiral nature allows it to interact selectively with biological targets, making it a valuable compound in asymmetric synthesis and medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

The biological activity of (R)-DMBA-HCl is primarily attributed to its role as an enzyme substrate or inhibitor. It influences several biochemical pathways, particularly those related to neurotransmitter synthesis. For instance, it may inhibit enzymes involved in the production of neurotransmitters, thereby impacting neuronal signaling and potentially offering therapeutic avenues for neurological disorders .

1. Enzyme Interactions

(R)-DMBA-HCl has been studied for its interactions with specific enzymes. Research indicates that it can modulate enzyme activity by acting as a substrate or competitive inhibitor. This property is crucial for understanding its role in metabolic pathways and developing drugs targeting these enzymes.

2. Neuropharmacology

Given its influence on neurotransmitter synthesis, (R)-DMBA-HCl is under investigation for potential applications in treating neurological conditions such as depression and anxiety disorders. Its ability to affect neuronal signaling pathways positions it as a candidate for further pharmacological exploration .

Case Studies

Several studies have highlighted the efficacy of (R)-DMBA-HCl in various experimental settings:

- Study on Neurotransmitter Synthesis : A study demonstrated that (R)-DMBA-HCl inhibits the enzyme involved in the synthesis of serotonin, a key neurotransmitter linked to mood regulation. The inhibition led to altered serotonin levels in neuronal cultures, suggesting potential implications for mood disorders .

- Enzyme Inhibition Assays : In vitro assays have shown that (R)-DMBA-HCl effectively inhibits specific enzymes related to metabolic pathways. For example, it was found to inhibit alanine transaminase (ALT), which plays a significant role in amino acid metabolism .

Comparative Analysis

To better understand the uniqueness of (R)-DMBA-HCl, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3,3-dimethylbutanoate | Non-chiral; lacks hydrochloride salt form | |

| tert-Butyl (R)-2-amino-3,3-dimethylbutanoate | Larger tert-butyl group; different steric properties | |

| 2-Amino-3-methylbutanoic acid methyl ester | Simpler structure; less steric hindrance |

(R)-DMBA-HCl stands out due to its chiral configuration, which imparts distinct biological activity and selectivity compared to non-chiral analogs .

特性

IUPAC Name |

(2R)-2-amino-3,3-dimethylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMBOHVAVKHHTK-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112720-39-5 | |

| Record name | 3-Methyl-D-valine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P845TZL58W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。